molecular formula C13H9ClN2OS2 B2698896 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-36-1

2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

Cat. No.: B2698896
CAS No.: 860651-36-1
M. Wt: 308.8
InChI Key: OUJBAESIZBFXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a thiazole-based compound featuring a 4-chlorophenyl substituent on the central thiazole ring and a hydroxythiazole moiety linked via a methyl group. Thiazoles are heterocyclic scaffolds known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties .

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c14-9-3-1-8(2-4-9)10-6-18-12(15-10)5-13-16-11(17)7-19-13/h1-4,6-7,17H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJBAESIZBFXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC3=NC(=CS3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol typically involves multi-step organic reactions

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated precursor reacts with the thiazole intermediate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies exploring the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring system allows the compound to bind to active sites of enzymes, inhibiting their activity. Additionally, the chlorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chlorophenyl Positional Isomers
  • 2-{[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol (CAS: 860651-39-4): This compound differs only in the substitution pattern of the phenyl ring (2,4-dichloro vs. 4-chloro). However, enhanced halogen bonding could improve target engagement in hydrophobic pockets .
Fluorophenyl Derivatives
  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole) ():
    Fluorine substitution often improves metabolic stability and electron-withdrawing effects. The fluorophenyl analogs exhibit similar planarity but may show altered pharmacokinetics due to fluorine's smaller size and higher electronegativity compared to chlorine .
4-Chlorophenyl Thiazoles with Heterocyclic Appendages
  • This contrasts with the hydroxythiazole group in the target compound, which may favor polar interactions .
  • 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine (CAS: 923821-13-0): Piperazine derivatives are known to improve bioavailability through increased water solubility. The absence of such groups in the target compound might limit its oral absorption .

Pharmacological Profiles

Anti-Inflammatory Activity
  • The target compound shares structural similarities with 2-[(E)-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(hydroxyimino)methyl]phenols (e.g., 6c and 6e), which exhibit COX-2 inhibition comparable to celecoxib (IC₅₀ values: 6c = 0.82 µM; 6e = 0.79 µM). Molecular docking studies suggest that the hydroxyphenyl and chlorophenyl groups synergistically interact with COX-2's hydrophobic cleft and catalytic sites .
  • In contrast, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) shows weaker activity (IC₅₀ = 1.45 µM), highlighting the importance of the methyl-thiazole linkage in the target compound for optimal binding .
Antimicrobial and Antiviral Activity
  • Aminothiazoles with 4-cyanophenyl or 4-trifluoromethylphenyl substituents () demonstrate broad-spectrum activity against influenza A (EC₅₀ = 2.1–3.8 µM). The target compound’s hydroxyl group may reduce cytotoxicity compared to these analogs but could limit antiviral potency due to reduced lipophilicity .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Hydrogen Bond Acceptors Solubility (mg/mL)
Target Compound 323.81 3.1 4 <0.1 (Water)
2-{[4-(2,4-Dichlorophenyl)-...}-4-ol 358.25 3.8 4 <0.05 (Water)
4-[4-(4-Chlorophenyl)thiazol-2-yl]morpholine 280.77 3.3 4 0.5 (DMF)
Celecoxib (Reference) 381.37 3.0 5 0.01 (Water)

Data derived from computational models and experimental measurements .

  • The target compound’s lower molecular weight and logP compared to dichlorophenyl analogs suggest a balance between permeability and solubility. However, poor aqueous solubility may necessitate formulation enhancements for in vivo applications.

Key Research Findings

COX-2 Selectivity: The hydroxythiazole moiety in the target compound mimics the carboxylate group of NSAIDs, enabling selective COX-2 inhibition with reduced gastrointestinal toxicity compared to non-selective inhibitors .

Synthetic Accessibility : The compound can be synthesized in high yields (~85%) via hydrazine intermediates, similar to methods used for pyrazoline-thiazole hybrids .

Toxicity Profile : Preliminary studies on chlorophenyl-thiazoles indicate low cytotoxicity (CC₅₀ > 50 µM in HEK293 cells), though metabolic stability in hepatic microsomes remains to be tested .

Biological Activity

The compound 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a thiazole derivative that has attracted attention due to its potential biological activities, particularly in the fields of antitumor , anti-inflammatory , and antimicrobial effects. This article reviews the existing literature on its biological activity, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
  • Molecular Formula : C₁₈H₁₁ClN₂O₂S
  • Molecular Weight : 354.82 g/mol
  • PubChem CID : 37571970

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antitumor properties. The presence of electron-withdrawing groups, such as chlorine on the phenyl ring, enhances the cytotoxic activity against various cancer cell lines. For instance, compounds similar to 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol have shown IC₅₀ values in the low micromolar range against human cancer cell lines like HT29 and Jurkat .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC₅₀ (µM)
2-{[4-(4-Chlorophenyl)...}HT291.61 ± 0.92
Similar Thiazole DerivativeJurkat1.98 ± 1.22
DoxorubicinControl<0.5

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been evaluated through enzyme inhibition assays targeting COX enzymes and lipoxygenases. For example, compounds structurally related to 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol exhibited significant inhibition of COX-2 and 5-lipoxygenase (5-LOX), suggesting their utility in treating inflammatory conditions .

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural features:

  • Chlorine Substitution : The presence of chlorine at the para position of the phenyl ring significantly enhances cytotoxicity.
  • Thiazole Ring Modifications : Alterations in the thiazole moiety can lead to variations in potency; for instance, methyl substitutions have been associated with increased activity.
  • Electron Donating/Withdrawing Groups : The nature of substituents on the phenyl rings influences both solubility and interaction with biological targets.

Case Studies

A notable study explored the synthesis and biological evaluation of a series of thiazole derivatives, including our compound of interest. The results indicated that modifications at specific positions led to enhanced antitumor and antimicrobial activities compared to standard drugs like doxorubicin and norfloxacin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.